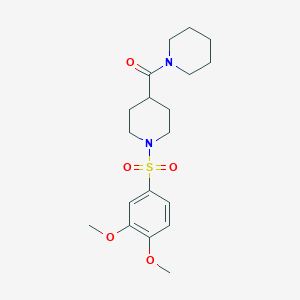
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Mécanisme D'action
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite. This metabolite then damages the neurons, leading to their degeneration and death.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. For example, (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been shown to decrease noradrenaline levels in the brain, leading to a decrease in heart rate and blood pressure. It has also been shown to impair learning and memory, as well as increase anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone in scientific research is its selectivity for noradrenergic neurons. This allows researchers to selectively study the role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone is its toxicity, which can limit its use in certain animal models and experiments.
Orientations Futures
There are several future directions for research involving (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone. One area of research is the development of new animal models for studying the role of the noradrenergic system in various physiological and pathological conditions. Another area of research is the development of new compounds that are selective for other neurotransmitter systems, such as the dopaminergic or serotonergic systems. Finally, there is also potential for the development of new therapeutic agents based on the selective damage of specific neuronal populations, such as noradrenergic neurons.
Méthodes De Synthèse
The synthesis of (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone involves several steps, including the reaction of piperidine with 3,4-dimethoxybenzaldehyde to form 1-(3,4-dimethoxyphenyl)piperidine. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative, which is then reacted with piperidine to form (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone.
Applications De Recherche Scientifique
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been used to study the role of the noradrenergic system in depression, anxiety, and stress. It has also been used to study the role of the noradrenergic system in learning and memory, as well as in drug addiction and withdrawal.
Propriétés
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-7-6-16(14-18(17)26-2)27(23,24)21-12-8-15(9-13-21)19(22)20-10-4-3-5-11-20/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBOJLMOQCENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-piperidin-1-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


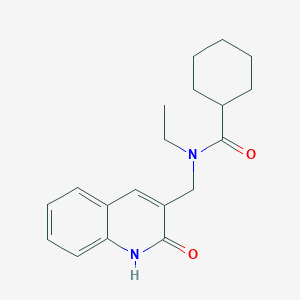
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
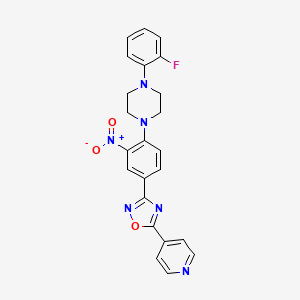
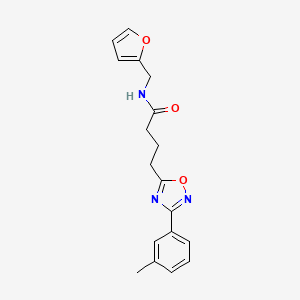

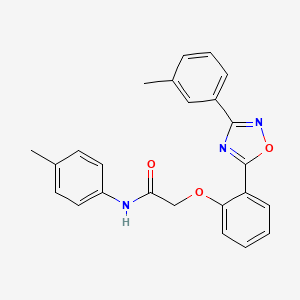
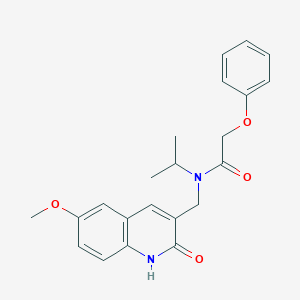
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
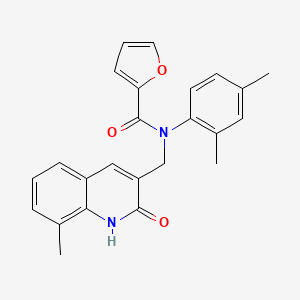
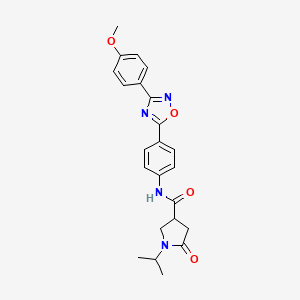
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)